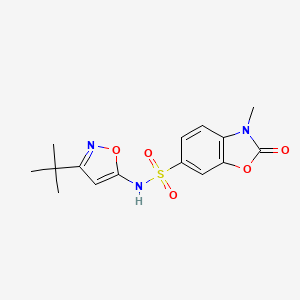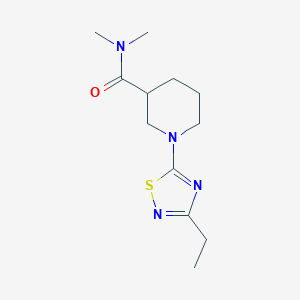![molecular formula C12H21N3S2 B7078433 N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7078433.png)
N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones with thiourea under acidic conditions.
Introduction of the Thiazepane Ring: The thiazepane ring can be synthesized by the reaction of appropriate amines with cyclic sulfides.
Dimethylation: The final step involves the dimethylation of the amine group using reagents such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or rings.
Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar ring structure.
Thiazepane: Another related compound with a seven-membered ring.
Imidazole: A structurally similar compound with nitrogen atoms in the ring.
Uniqueness
N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine is unique due to its combination of thiazole and thiazepane rings, along with the dimethylated amine group
Properties
IUPAC Name |
N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3S2/c1-10-4-5-15(6-7-16-10)9-11-8-13-12(17-11)14(2)3/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAASOJGCQVSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCS1)CC2=CN=C(S2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(furan-2-yl)ethyl]-1-methyl-3-[(1R,2R)-2-methylsulfonylcyclohexyl]urea](/img/structure/B7078355.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1-ethyl-3,3-dimethylpiperazin-2-one](/img/structure/B7078364.png)
![[2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidin-1-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone](/img/structure/B7078371.png)
![(2-chloro-4,5-difluorophenyl)-[2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidin-1-yl]methanone](/img/structure/B7078384.png)
![N-[6-(2,3-dihydro-1-benzofuran-5-yl)pyridin-2-yl]-3-(6-oxo-1H-pyridin-3-yl)propanamide](/img/structure/B7078401.png)
![N-(7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-yl)-5,5-dimethyloxolane-2-carboxamide](/img/structure/B7078406.png)
![3-oxo-N-[(4-propoxyphenyl)methyl]-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide](/img/structure/B7078413.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-methyl-1H-pyrrole-3-carboxamide](/img/structure/B7078422.png)
![2-cyclopentyl-N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]acetamide](/img/structure/B7078425.png)
![N-[1-[(2S)-2-(dimethylamino)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7078443.png)

![4-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]benzenesulfonamide](/img/structure/B7078457.png)
![3-ethyl-N-[[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7078469.png)
